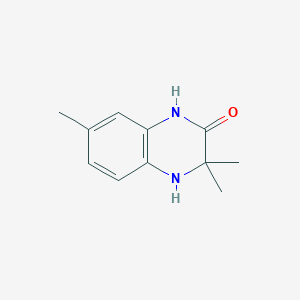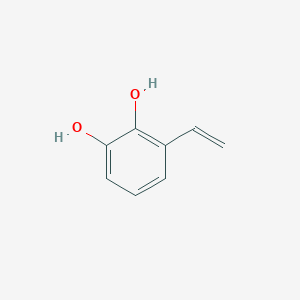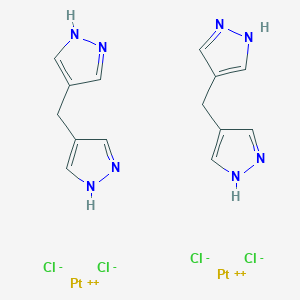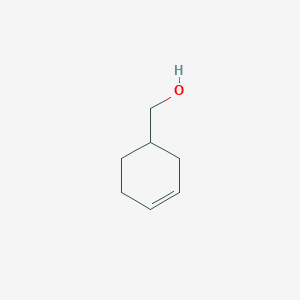
3-Cyclohexene-1-methanol
Overview
Description
3-Cyclohexene-1-methanol is an organic compound with the molecular formula C₇H₁₂O. It is a colorless liquid that is a principal constituent of essential oil isolated from Pinus sylvestris . This compound is also known by several other names, including 3-Cyclohexene-1-carbinol and 1-Hydroxymethyl-3-cyclohexene .
Mechanism of Action
Target of Action
3-Cyclohexene-1-methanol is a complex organic compound with the molecular formula C7H12O
Mode of Action
It’s worth noting that cyclohexene compounds can undergo electrophilic addition reactions , but whether this applies to this compound and how it interacts with its targets requires further investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It has been used in the synthesis of novel macromonomer of epoxy end-functionalized polystyrene via atom transfer radical polymerization . This suggests that it may have potential applications in polymer chemistry.
Result of Action
It’s known that the compound is a principal constituent of essential oil isolated from Pinus sylvestris , suggesting it may contribute to the biological activities of this essential oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-methanol can be synthesized through various methods. One common method involves the hydroformylation of cyclohexene, followed by hydrogenation of the resulting cyclohexanecarboxaldehyde . Another method involves the reduction of 3-Cyclohexene-1-carboxaldehyde using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-Cyclohexene-1-carboxaldehyde. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Types of Reactions:
Reduction: The compound can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: 3-Cyclohexene-1-carboxaldehyde
Reduction: Cyclohexanol
Substitution: 3-Cyclohexene-1-chloride, 3-Cyclohexene-1-bromide
Scientific Research Applications
3-Cyclohexene-1-methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the double bond present in 3-Cyclohexene-1-methanol.
3-Cyclohexene-1-carboxaldehyde: An oxidized form of this compound.
Cyclohexene: A simpler structure without the hydroxyl group.
Uniqueness: this compound is unique due to its combination of a hydroxyl group and a double bond within the cyclohexene ring. This structural feature allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
cyclohex-3-en-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYJWQZNGASMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044600 | |
| Record name | Cyclohex-3-en-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Cyclohexene-1-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-methanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19782 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1679-51-2 | |
| Record name | 3-Cyclohexene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Hydroxymethyl)-3-cyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CYCLOHEXENE-1-METHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclohexene-1-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohex-3-en-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(HYDROXYMETHYL)-3-CYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94R6Y1S77F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula is C7H12O, and the molecular weight is 112.17 g/mol.
A: Yes, 3-Cyclohexene-1-methanol can be identified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , , , , , , , , , ] This technique separates the compound from other components in a mixture and identifies it based on its mass-to-charge ratio.
A: This compound is found in essential oils extracted from various sources, including: * Lemon (Citrus limon) peel [] * Garlic clove (Allium sativum) [] * Tangerine fruit (Citrus reticulata) [] * Tuberose (Polianthes tuberosa) [] * Magnolia liliflora [] * Cyclamen persicum [] * Eucalyptus species [, ] * Myrtus communis [, ] * Tarragon (Artemisia dracunculus) [] * Capparis spinosa [] * Artemisia lavandulaefolia [, ] * Qizhi Weitong granules [] * Curcuma comosa [] * Cinnamomum camphora [, , ] * Litsea Cubeba [, ] * Tagetes erecta [] * Ligularia virgaurea [] * Citrus maxima [] * Pinus densiflora [] * Coriandrum sativum [] * Yulan Magnolia [] * Tianfuhao-Branded Sauce fragrant chicken []
ANone: Common extraction methods include:
- Steam Distillation: Widely used for essential oil extraction, it involves passing steam through the plant material to liberate the volatile compounds. [, , , , , , , , , , , , , ]
- Hydrodistillation: Similar to steam distillation, water is mixed with the plant material and heated to release the essential oil. [, , ]
- Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide as a solvent to extract the essential oil. [, ]
- Antimicrobial Activity: Some studies suggest potential antimicrobial activity, particularly against certain bacteria and fungi. [, , , ]
- Insecticidal Activity: Research indicates potential insecticidal activity against specific insect species. [, , ]
- Immunotoxicity: Studies on the essential oil of coriander seeds, where this compound is a constituent, suggest immunotoxicity against mosquito larvae. []
ANone: The provided research primarily focuses on identifying this compound within complex mixtures rather than exploring its structure-activity relationships. Further studies are needed to understand how structural modifications could impact its biological properties.
A: While generally considered safe as a component of essential oils used in traditional practices, detailed toxicological data on this compound in isolation is limited within the provided research. [, , , , , , , , , , , , , , , , , , , ] Further studies are needed to establish its safety profile and potential for adverse effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


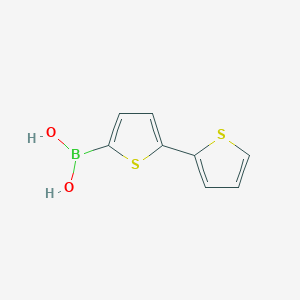

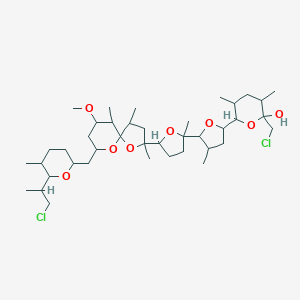
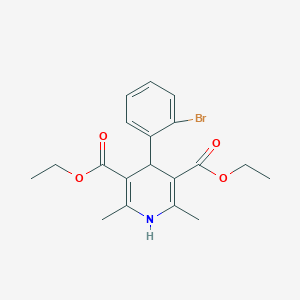

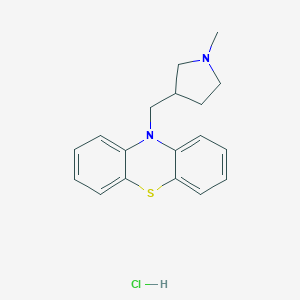
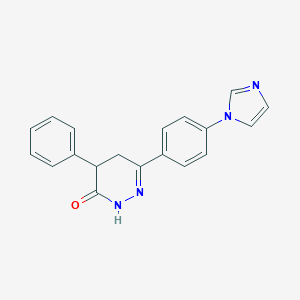
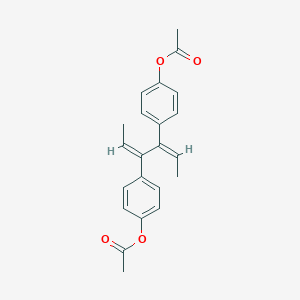
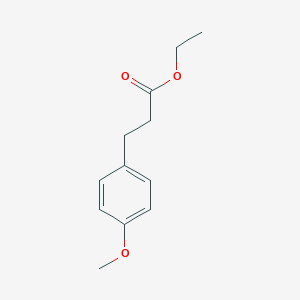
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

